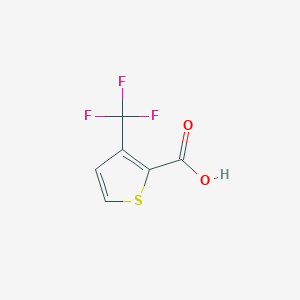
3-(Trifluoromethyl)thiophene-2-carboxylic acid
Vue d'ensemble
Description
“3-(Trifluoromethyl)thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 767337-59-7 . It has a molecular weight of 196.15 . The IUPAC name for this compound is 3-(trifluoromethyl)-2-thiophenecarboxylic acid .
Molecular Structure Analysis
The InChI code for “3-(Trifluoromethyl)thiophene-2-carboxylic acid” is 1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) .
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, sealed, and dry at 2-8°C .
Applications De Recherche Scientifique
1. Conjugated Polymers and Solar Cells
3-(Trifluoromethyl)thiophene-2-carboxylic acid derivatives are used in the synthesis of conjugated polymers. The incorporation of trifluoromethyl groups alters optical and electrochemical properties, making these polymers suitable for solar cell applications. For instance, the use of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate in polymers has been shown to modify their HOMO and LUMO levels, influencing solar cell performance (Deng et al., 2013).
2. Catalytic Chemical Synthesis
This compound is instrumental in catalytic processes, such as the rhodium-catalyzed C3-selective alkenylation of thiophene-2-carboxylic acids. Such processes enable the creation of various chemical structures without decarboxylation, demonstrating its versatility in synthetic chemistry (Iitsuka et al., 2013).
3. Electropolymerization for DNA Sensors
Electropolymerization of thiophene derivatives, such as those derived from 3-thiophene acetic acid, is used in constructing electrochemical DNA sensors. These sensors utilize conductive polymers and are sensitive to the hybridization of DNA strands, showcasing the compound's application in biotechnology and sensor technology (Kang et al., 2004).
4. Coordination Chemistry and Metal–Organic Frameworks
3-(Trifluoromethyl)thiophene-2-carboxylic acid and its derivatives play a role in coordination chemistry, particularly in the construction of metal–organic frameworks (MOFs). These frameworks have unique architectures, like the construction of 3-D polycatenated architectures from H3BTTC (benzo-(1,2;3,4;5,6)-tris(thiophene-2′-carboxylic acid)) ligands and lead nitrate, illustrating the compound's potential in creating novel materials (Shen et al., 2015).
5. Spectroscopy and Surface Chemistry
Studies on 3-thiophene carboxylate adsorption on surfaces, such as copper, have been conducted to understand its molecular orientation and bonding characteristics. These studies are crucial in the field of surface chemistry and spectroscopy, providing insights into the interactions of such compounds with metal surfaces (Frederick et al., 1998).
6. Electropolymerization and Electrochromic Devices
The electropolymerization of thiophene-3-carboxylic acid derivatives leads to the formation of polymers that can be used in electrochromic devices. These polymers exhibit color changes under different electrical states, showcasing their application in the field of smart materials and display technologies (Li et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
3-(trifluoromethyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O2S/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUTVAAZYUSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610755 | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
CAS RN |
767337-59-7 | |
| Record name | 3-(Trifluoromethyl)-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767337-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



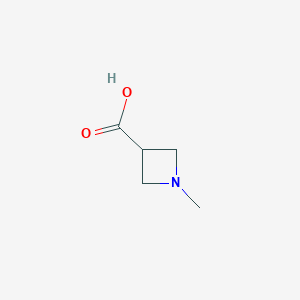
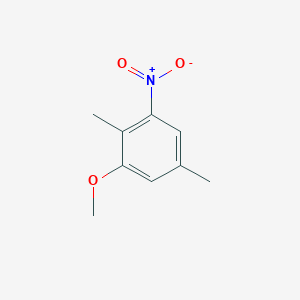



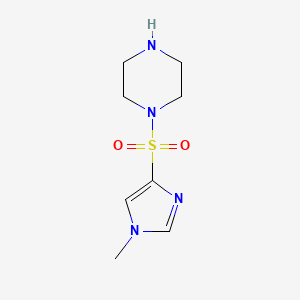

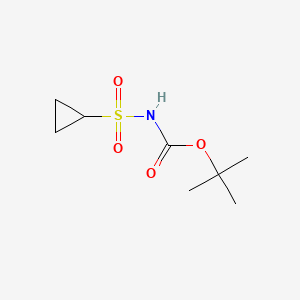


![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)


